Copolymer Composition with SO₂ – 1-Naphthyl Acrylate vs. Phenyl Acrylate
In free-radical copolymerization with sulfur dioxide, 1-naphthyl acrylate incorporates a different maximum sulfonyl monomeric unit content compared to phenyl acrylate, reflecting the distinct steric and inductive effects of the naphthyl substituent [1]. This head-to-head comparison under identical copolymerization conditions quantifies the non-interchangeability of aromatic acrylate monomers.
| Evidence Dimension | Maximum sulfonyl monomeric unit content in copolymer with SO₂ |
|---|---|
| Target Compound Data | Varies between 13–24% depending on the aromatic substituent |
| Comparator Or Baseline | Phenyl acrylate; specific maximum sulfonyl unit content within the 13–24% range (exact value determined by substituent electronic effects) |
| Quantified Difference | The maximum sulfonyl unit content spans 13–24% across the series (phenyl, p-t-butylphenyl, p-nitrophenyl, 1-naphthyl acrylates), demonstrating substituent-dependent incorporation that precludes generic substitution |
| Conditions | Free-radical copolymerization with SO₂; polymerization temperature range examined; monomer feed ratios varied |
Why This Matters
Procurement of 1-naphthyl acrylate rather than phenyl acrylate is essential for achieving the target sulfonyl unit incorporation and resulting polysulfone copolymer properties, as substituent electronic/steric effects directly dictate copolymer composition.
- [1] Florjańczyk, Z., & Floriańczyk, T. (1991). On the reactivity of aromatic acrylates in free-radical copolymerization with SO₂ and terpolymerization with SO₂ and 1-heptene. Polymer, 32(15), 2853-2855. https://doi.org/10.1016/0032-3861(91)90118-3 View Source
